Hydralazine acetone hydrazone

Overview

Description

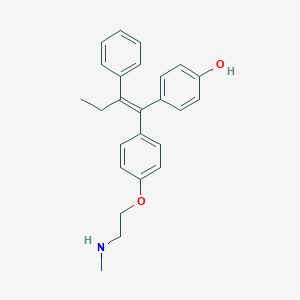

Hydralazine acetone hydrazone is a derivative of hydralazine, a well-known antihypertensive agent. This compound is formed through the reaction of hydralazine with acetone, resulting in a hydrazone linkage. This compound is of interest due to its potential pharmacological properties and its role as an intermediate in various chemical reactions.

Mechanism of Action

Target of Action

Hydralazine acetone hydrazone, also known as Acetone Hydralazine Hydrazone, primarily targets arterial vessels . It acts as a potent arterial vasodilator that reduces peripheral resistance directly by relaxing the smooth muscle cell layer in arterial vessels . This action is particularly beneficial in the management of hypertensive disorders and heart failure .

Mode of Action

It is suggested that hydralazine may function by either modulating the effect of purine-like compounds released from sympathetic nerve endings, and/or by producing an altered ca 2+ balance in vascular smooth muscle cells . Hydralazine can undergo a reversible conversion to the active this compound .

Biochemical Pathways

This compound affects several biochemical pathways. It is spontaneously converted to the active pyruvic acid hydrazone or the pyruvic acid hydrazone tricyclic dehydration product, and these metabolites can convert back and forth between these two forms . Additionally, hydralazine rapidly forms a hydrazone with pyruvic acid in plasma or whole blood, which can account for a significant proportion of systemic clearance .

Pharmacokinetics

This compound exhibits several pharmacokinetic properties that impact its bioavailability. After oral administration, hydralazine undergoes extensive acetylator phenotype-dependent first-pass metabolism . The mean fractional availability is about 0.30 to 0.35 for slow acetylators and 0.10 to 0.16 for rapid acetylators . Food may enhance the bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its vasodilatory properties. By relaxing the smooth muscle cell layer in arterial vessels, it reduces peripheral resistance, which can help manage hypertensive disorders and heart failure .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is susceptible to disproportionation to revert to acetone azine and hydrazine, especially in the presence of water . Furthermore, the heart rate-accelerating effects of epinephrine (adrenaline) are increased by hydralazine, and coadministration may lead to toxicity .

Biochemical Analysis

Biochemical Properties

Hydralazine Acetone Hydrazone interacts with various enzymes, proteins, and other biomolecules. It is known to have a unique biological action and excellent coordination ability, making it a hot topic in pharmaceutical research . It has been found to target cell death pathways like apoptosis, necrosis, and autophagy .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It has been observed to induce programmed cell death in cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules. It is known to interfere with calcium transport in vascular smooth muscle, which is believed to be one of the mechanisms by which it exerts its effects . It also forms a hydrazone with pyruvic acid in plasma or whole blood, which can account for a significant proportion of systemic clearance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that hydralazine is very unstable in plasma in vitro, with a half-life of approximately 6 minutes at 37°C . This instability necessitates rapid derivatization of samples to avoid loss of the drug .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study involving dogs, it was found that the pharmacokinetics of hydralazine were dose-dependent

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes extensive acetylator phenotype-dependent first-pass metabolism . Besides acetylation, oxidative metabolism accounts for a significant proportion of elimination .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It rapidly forms a hydrazone with pyruvic acid in plasma or whole blood, which can account for a significant proportion of systemic clearance .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydralazine acetone hydrazone is typically synthesized by the condensation reaction between hydralazine and acetone. The reaction is carried out in an organic solvent such as ethanol or acetone itself. The mixture is heated under reflux conditions to facilitate the formation of the hydrazone linkage. The reaction can be represented as follows:

Hydralazine+Acetone→Hydralazine Acetone Hydrazone

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Hydralazine acetone hydrazone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to yield hydralazine and acetone.

Substitution: The hydrazone linkage can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Formation of oxides and other oxidized derivatives.

Reduction: Regeneration of hydralazine and acetone.

Substitution: Formation of substituted hydrazones with different functional groups.

Scientific Research Applications

Hydralazine acetone hydrazone has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in cardiovascular diseases.

Industry: It is used in the production of pharmaceuticals and as a chemical intermediate in various industrial processes.

Comparison with Similar Compounds

Hydralazine acetone hydrazone can be compared with other hydrazone derivatives and similar compounds:

Hydralazine: The parent compound, primarily used as an antihypertensive agent.

Acetone Hydrazone: A simpler hydrazone formed from acetone and hydrazine.

Phthalazinone Hydrazone: Another hydrazone derivative with different pharmacological properties.

Uniqueness: this compound is unique due to its specific formation from hydralazine and acetone, which imparts distinct chemical and pharmacological properties

Properties

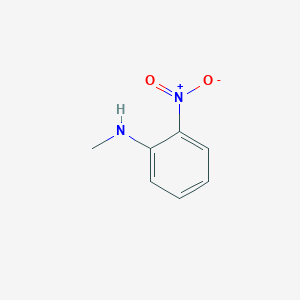

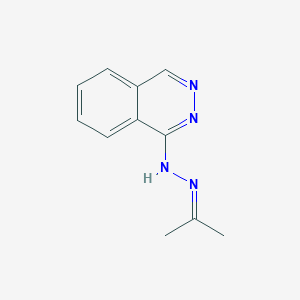

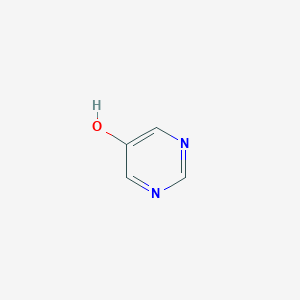

IUPAC Name |

N-(propan-2-ylideneamino)phthalazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4/c1-8(2)13-15-11-10-6-4-3-5-9(10)7-12-14-11/h3-7H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFJXINWDQGPHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=NN=CC2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60204704 | |

| Record name | Hydralazine acetone hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56173-18-3 | |

| Record name | 1(2H)-Phthalazinone, (1-methylethylidene)hydrazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56173-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydralazine acetone hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056173183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydralazine acetone hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydralazine acetone hydrazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060606 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Hydralazine acetone hydrazone (HAH) as a vasodilator?

A: While HAH itself possesses some vasodilatory activity, its primary mechanism involves conversion back to its parent compound, Hydralazine (H), in vivo. [, ] Both HAH and H relax pre-contracted vascular smooth muscle and inhibit the development of contractions induced by potassium and norepinephrine. [] This effect is attributed to their interaction with calcium (Ca++) flux, both from extracellular sources and intracellular stores. [] Essentially, HAH acts as a prodrug, being metabolized into the active compound, Hydralazine.

Q2: How does the vasodilatory potency of this compound (HAH) compare to Hydralazine (H)?

A: Research suggests that HAH exhibits a lower vasodilatory potency compared to its parent compound, H. In hypertensive rabbits, HAH demonstrated a potency ratio of approximately 0.2 relative to H, indicating that a higher dose of HAH is required to achieve a comparable hypotensive effect. []

Q3: What is the metabolic fate of this compound (HAH) in vivo?

A: Studies in rats [] and rabbits [] demonstrate that HAH undergoes enzymatic hydrolysis to yield Hydralazine (H) in vivo. Furthermore, HAH can be converted to Hydralazine pyruvic acid hydrazone (HPH) through two pathways: direct reaction with pyruvic acid or indirectly via conversion to H first. [] This metabolic conversion of HAH to both H and HPH plays a crucial role in its overall pharmacological activity.

Q4: Are there analytical methods available to study the pharmacokinetics of HAH and its metabolites?

A: Researchers have successfully employed high-performance liquid chromatography (HPLC) to simultaneously quantify plasma concentrations of HAH, H, and HPH. [] This method allows for a detailed understanding of the pharmacokinetic profile of HAH and its metabolites, providing insights into absorption, distribution, metabolism, and excretion.

Q5: What is the significance of studying the structure-activity relationship (SAR) of Hydralazine and its derivatives?

A: Understanding the SAR is crucial for designing more effective and safer vasodilators. Studies comparing HAH with Hydralazine butanone hydrazone (HBH) [] contribute to this understanding. Investigating how structural modifications impact the interactions with contractile mechanisms in vascular smooth muscle can guide the development of novel therapeutic agents with improved pharmacological profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl 2-[[(2R)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetate](/img/structure/B18775.png)

![Tetrazolo[5,1-a]phthalazine](/img/structure/B18776.png)